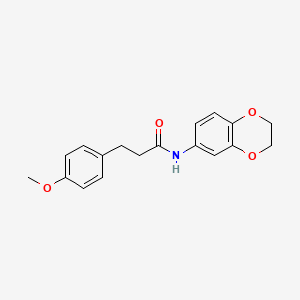![molecular formula C15H13NO5 B5769518 5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid, commonly known as HMB, is a naturally occurring compound that is synthesized in the human body from the amino acid leucine. HMB has been extensively studied for its potential applications in the fields of sports nutrition, muscle wasting, and aging.
Aplicaciones Científicas De Investigación
HMB has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. In sports nutrition, HMB has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage and soreness. In muscle wasting, HMB has been shown to improve muscle protein synthesis and reduce muscle breakdown. In aging, HMB has been shown to improve muscle function, reduce inflammation, and improve immune function.
Mecanismo De Acción
The mechanism of action of HMB is not fully understood, but it is believed to work through several different pathways. HMB has been shown to activate the mTOR pathway, which is involved in muscle protein synthesis. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
Biochemical and Physiological Effects
HMB has several biochemical and physiological effects in the body. HMB has been shown to increase the activity of enzymes involved in muscle protein synthesis, such as Akt and mTOR. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMB has several advantages for lab experiments. HMB is a naturally occurring compound in the human body, which makes it easy to study its effects in vivo. HMB is also relatively stable and easy to synthesize, which makes it easy to use in lab experiments. However, there are some limitations to using HMB in lab experiments. HMB has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, HMB has several different mechanisms of action, which can make it difficult to isolate its specific effects.
Direcciones Futuras
There are several future directions for research on HMB. One area of research is the potential use of HMB in the treatment of muscle wasting and aging. Another area of research is the potential use of HMB in the prevention of muscle damage and soreness in athletes. Additionally, there is a need for more research on the mechanisms of action of HMB, as well as its long-term effects on the body.
Conclusion
In conclusion, HMB is a naturally occurring compound that has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. HMB has several biochemical and physiological effects in the body, and its mechanism of action is not fully understood. While there are some limitations to using HMB in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
HMB can be synthesized through the condensation of 2-methoxybenzoic acid with glycine, followed by the oxidation of the resulting N-benzoyl glycine to form HMB. Alternatively, HMB can be synthesized through the oxidation of leucine in the presence of an enzyme called α-ketoisocaproate oxygenase.
Propiedades
IUPAC Name |
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17)8-11(12)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSIAAMBIYZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)
![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)



